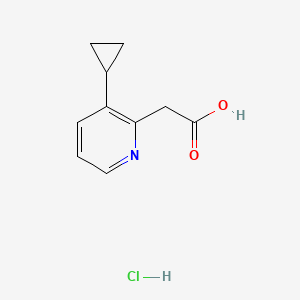
2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones from cyclopropylideneacetic acids and esters using a CuX(2)-mediated cyclization reaction is described, with the selectivity of the reaction being temperature-dependent . Another paper discusses the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, which can yield β- or γ-addition products with high selectivity . These studies suggest that cyclopropyl-containing acetic acids can undergo various transformations to yield structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be complex and is often studied using NMR spectroscopy and X-ray crystallography. For example, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on spectral and X-ray data . This indicates that similar analytical techniques could be used to study the structure of 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.
Chemical Reactions Analysis
The papers provide various examples of chemical reactions involving cyclopropyl-containing compounds. A Brønsted acid-promoted cascade reaction of ynenones to form products with a fused cyclopropyl substituent is one such example . Additionally, the glycosylation of sugar cyclopropenyl ethers and the cyclization of dicyanocyclopropanes with arylhydrazines demonstrate the reactivity of cyclopropyl groups in different chemical contexts. These reactions could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, the properties of similar compounds can provide some insights. For example, the solvent-controlled tunability of reactions involving cyclopropylideneprop-2-en-1-ones suggests that the solvent environment can significantly affect the properties and reactivity of cyclopropyl-containing acetic acids. The efficient synthesis of various cyclopropyl-substituted compounds also implies that these compounds can be stable under a range of conditions and can be isolated in pure form.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which share a structural similarity with 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, has shown that these compounds can exhibit various biological activities and serve as intermediates for the synthesis of other chemical structures (Salionov, 2015).
Crystallography and Structural Analysis
- Studies on similar pyridine compounds, like fluroxypyr, highlight the significance of crystal structure analysis in understanding the properties of pyridine herbicides (Park et al., 2016).
- The structural analysis of synthesized 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the physical and chemical properties of pyridine derivatives, which are relevant for this compound (Zhao Jing-gui, 2005).
Synthesis of Related Compounds
- Research into the synthesis of related compounds, such as α-aminophosphonates derived from 2-cyclopropylpyrimidine-4-carbaldehyde, provides valuable methodologies that could be applicable to this compound (P. S. Reddy, P. V. G. Reddy, S. Reddy, 2014).
Antimicrobial and Biological Activity
- Certain derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, which have structural similarities to this compound, demonstrated notable antimicrobial activities, suggesting a potential area of application for this compound (Miszke et al., 2008).
Pharmaceutical Applications
- The synthesis of minodronic acid, involving 2-(Imidazopyridin-3-yl)acetic acid hydrochloride, underscores the pharmaceutical relevance of pyridine derivatives. This process may offer insights into potential pharmaceutical applications of this compound (Zen Xiao-ping, 2013).
Environmental Applications
- A study on the removal of depleted uranium oxides using acetic acid solutions may provide insights into environmental applications of acetic acid derivatives, including this compound (Unz et al., 2018).
Antiviral Research
- Research on 2-(Quinolin-3-yl)-acetic-acid derivatives as allosteric HIV-1 integrase inhibitors highlights the potential antiviral applications of similar acetic acid derivatives (Kessl et al., 2012).
Wirkmechanismus
The mechanism of action for 2-(3-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is not specified in the search results. The compound is used in scientific research, and its mechanism of action would depend on the specific context of its use.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-cyclopropylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-9-8(7-3-4-7)2-1-5-11-9;/h1-2,5,7H,3-4,6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLRAMUJTKBUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

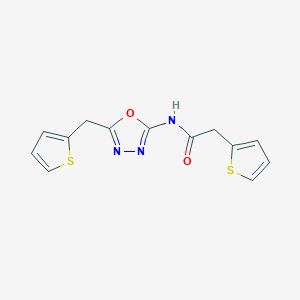
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)


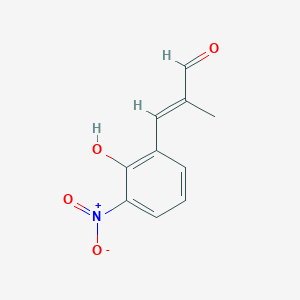
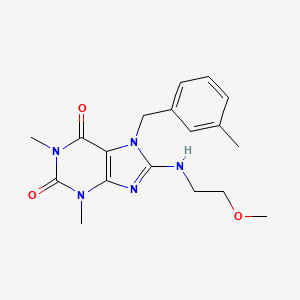
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)
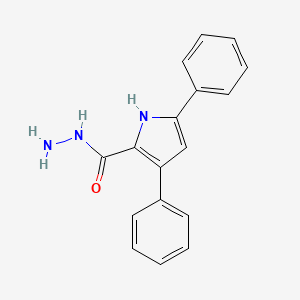
![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)